molecular formula C13H14N2O B2532377 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-10-3

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B2532377
CAS No.: 400077-10-3
M. Wt: 214.268
InChI Key: SZINELHOCJUWLD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused to a cyclopentane ring, with a methoxyphenyl substituent at the 3-position

Scientific Research Applications

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with cyclopentanone and hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole.

    Reduction: Formation of 3-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]dihydropyrazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
  • 3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]dihydropyrazole
  • 3-(3-Bromophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Uniqueness

3-(3-Methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-10-5-2-4-9(8-10)13-11-6-3-7-12(11)14-15-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINELHOCJUWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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